The synthesis and characterization of 2-Phenyl-1H-pyrrolo[3,2-C]pyridine have been reported in various scientific publications. It is often synthesized as part of broader research into pyrrolo derivatives, which are known for their diverse pharmacological properties.
2-Phenyl-1H-pyrrolo[3,2-C]pyridine is classified as a nitrogen-containing heterocyclic compound. It falls under the category of pyridine derivatives and is recognized for its unique structural features that contribute to its chemical reactivity and biological activity.
The synthesis of 2-Phenyl-1H-pyrrolo[3,2-C]pyridine typically involves several key steps:
The synthesis may involve multiple reaction conditions, including temperature control, solvent selection, and reaction time optimization. For instance, the use of specific bases or acids can significantly influence the outcome of the cyclization process.
The molecular structure of 2-Phenyl-1H-pyrrolo[3,2-C]pyridine features a pyrrole ring fused to a pyridine ring with a phenyl substituent at the 2-position.
The compound's geometry can be analyzed using X-ray crystallography or computational modeling to understand its three-dimensional conformation and electronic properties.
2-Phenyl-1H-pyrrolo[3,2-C]pyridine can undergo various chemical reactions:
Reactions are typically monitored using chromatographic techniques to assess conversion rates and product formation. Reaction conditions such as temperature, solvent choice, and catalyst type are crucial for optimizing yields.
The mechanism of action for 2-Phenyl-1H-pyrrolo[3,2-C]pyridine as an enzyme inhibitor involves:
Biological evaluations have shown that derivatives of this compound exhibit moderate to high potency against various cancer cell lines, indicating its potential as an anticancer agent.
Characterization techniques such as infrared spectroscopy and nuclear magnetic resonance spectroscopy provide insights into functional groups and molecular environment.
The versatility of 2-Phenyl-1H-pyrrolo[3,2-C]pyridine makes it a valuable compound in both academic research and pharmaceutical development contexts. Its unique structure allows for extensive modification and exploration within medicinal chemistry fields.
Pyrrolopyridines represent a class of nitrogen-containing fused heterocycles where a pyrrole ring is condensed with a pyridine ring, forming a bicyclic system with substantial pharmaceutical relevance. Among the six possible structural isomers, pyrrolo[3,2-c]pyridine occupies a distinct position due to its electronic configuration and spatial orientation of nitrogen atoms. This scaffold serves as a bioisostere for indole and purine systems, offering improved metabolic stability and binding affinity while maintaining planarity essential for π-stacking interactions with biological targets [4] [10]. The ring fusion between pyrrole (position 3,4) and pyridine (position 2,3) creates an electron-rich system capable of forming multiple hydrogen-bonding interactions, making it a versatile framework in designing targeted therapeutics, particularly in oncology and antimicrobial applications [6] [7].
The pyrrolopyridine system exhibits six distinct isomers differentiated by the fusion points between the pyrrole and pyridine rings. Pyrrolo[3,2-c]pyridine features a bridgehead nitrogen at position 1 (pyrrole-like) with an adjacent nitrogen at position 3 (pyridine-like), creating a hydrogen bond acceptor-donor pair that is geometrically distinct from other isomers. This specific arrangement significantly influences dipole moments, pKa values, and molecular recognition properties [10]. Systematic naming follows IUPAC conventions where the bracketed numbers denote the fusion atoms: pyrrolo[3,2-c]pyridine indicates fusion between pyrrole atoms 3-4 and pyridine atoms 2-3. The "1H-" prefix specifies the pyrrolic nitrogen as the protonation site, crucial for maintaining aromaticity through a 10-π-electron system [5] [8].
Table 1: Structural Isomers of Pyrrolopyridine with Key Identifiers
IUPAC Name | Fusion Points | Ring Numbering | PubChem CID | Key Structural Features |
---|---|---|---|---|
1H-pyrrolo[2,3-b]pyridine | Pyrrole(2,3)/Pyridine(3,4) | Pyridine N at position 1 | 9222 | Analogous to 7-azaindole |
1H-pyrrolo[2,3-c]pyridine | Pyrrole(2,3)/Pyridine(2,3) | Pyridine N at position 4 | - | Angular structure |
1H-pyrrolo[3,2-c]pyridine | Pyrrole(3,4)/Pyridine(2,3) | Pyridine N at position 2 | 118576809 | Linear, H-bond donor-acceptor pair |
1H-pyrrolo[3,2-b]pyridine | Pyrrole(3,4)/Pyridine(3,4) | Pyridine N at position 1 | 9226 | Planar with delocalized electrons |
1H-pyrrolo[3,4-b]pyridine | Pyrrole(3,4)/Pyridine(4,5) | Bridgehead nitrogen | - | Non-planar (pseudo-aromatic) |
1H-pyrrolo[3,4-c]pyridine | Pyrrole(3,4)/Pyridine(3,4) | Bridgehead nitrogen | - | Reduced aromaticity |
The introduction of a phenyl group at the C2 position of pyrrolo[3,2-c]pyridine induces profound effects on bioactivity through steric, electronic, and conformational mechanisms. The 2-phenyl moiety enforces coplanarity with the heterocyclic core through intramolecular interactions, creating an extended conjugated system that enhances DNA intercalation and protein binding capabilities. This planar configuration mimics the cis-olefin geometry in natural products like combretastatin A-4 (CA-4), enabling potent tubulin-binding activity while resisting isomerization—a critical limitation in natural stilbene derivatives [2].
Structural analyses reveal that 2-phenyl substitution stabilizes the bioactive conformation through:
Biological evaluations demonstrate dramatic potency improvements with 2-phenyl derivatives. In tubulin polymerization studies, compound 10t (6-indolyl-2-phenyl analog) exhibited IC50 values of 0.12-0.21 μM against cervical (HeLa), gastric (SGC-7901), and breast (MCF-7) cancer lines—surpassing parent scaffolds by >10-fold [2]. Similarly, FMS kinase inhibitors bearing 2-phenyl substitutions (e.g., 1r) showed IC50 = 30 nM, attributed to enhanced hydrophobic contact with Leu501 in the ATP-binding pocket [7].
Table 2: Bioactivity Comparison of 2-Substituted Pyrrolo[3,2-c]pyridine Derivatives
Compound | C2 Substituent | Target | Biological Activity (IC50) | Potency vs. Unsubstituted Core |
---|---|---|---|---|
10t [2] | Phenyl (with 6-indolyl) | Tubulin | 0.12 μM (HeLa) | 17.9-fold increase |
1r [7] | Phenyl | FMS Kinase | 30 nM | 3.2-fold increase |
7e [6] | 4-Chlorophenyl | GlcN-6-P synthase | MIC = 50 μg/mL (B. flexus) | 4-fold increase |
KIST101029 [7] | None | FMS Kinase | 96 nM | Reference |
10a [2] | None (with 6-aryl) | Tubulin | 2.15 μM (HeLa) | Reference |
The medicinal exploration of pyrrolo[3,2-c]pyridines evolved through three distinct phases:
Natural Product-Inspired Designs (Pre-2000)Early interest emerged from pyrrolopyridine-containing natural products like variolin B (isolated from Antarctic sponge Kirkpatrickia variolosa), which demonstrated nanomolar cytotoxicity against P388 murine leukemia cells. However, its complex pentacyclic structure and supply limitations drove efforts toward simplified analogs [6] [10]. Seminal work by Hamel et al. (1999) identified the minimal pharmacophore as the pyrrolo[3,2-c]pyridine core capable of mimicking purine nucleobases in kinase inhibition.
Synthetic Methodology Renaissance (2000-2015)Key synthetic breakthroughs enabled systematic derivatization:
Table 3: Evolution of Key Synthetic Strategies for 2-Phenyl-1H-pyrrolo[3,2-c]pyridine
Synthetic Era | Representative Method | Key Innovation | Yield Range | Limitations |
---|---|---|---|---|
Early Stage (1980s) | Niementowski Condensation | Anthranilic acid + β-ketoesters | 15-30% | Low regioselectivity |
Intermediate (2000s) | Iodination/Cyclization [6] | Regiocontrolled halogenation | 45-70% | Requires toxic halogens |
Modern (2020s) | Pd-Catalyzed C-H Arylation [9] | Direct C2 functionalization | 85-91% | High-temperature sealed tubes |
Modern (2020s) | Suzuki Cross-Coupling [2] | Late-stage diversification | 65-88% | Requires boronic acid precursors |
CAS No.: 2697-85-0
CAS No.: 17084-02-5
CAS No.: 4579-60-6
CAS No.: 10304-81-1
CAS No.: 53938-08-2
CAS No.: 573-83-1